ML-030
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSKKPHXFGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-030 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with a particular selectivity for the PDE4A isoform. Its mechanism of action centers on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a critical second messenger in inflammatory and immune responses. By inhibiting PDE4, this compound effectively elevates cAMP concentrations within target cells, leading to the activation of downstream signaling pathways that collectively exert a strong anti-inflammatory effect. This guide provides a detailed overview of the core mechanism of action of this compound, including its effects on signaling pathways, and presents relevant quantitative data and generalized experimental protocols.
Core Mechanism: Inhibition of Phosphodiesterase 4
This compound is a triazolothiadiazine derivative that acts as a competitive inhibitor of PDE4. Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, and the PDE4 family is specific for the hydrolysis of cAMP into adenosine monophosphate (AMP). By binding to the active site of PDE4, this compound prevents this degradation, leading to an accumulation of intracellular cAMP.
Isoform Selectivity
This compound exhibits marked selectivity for the PDE4A isoform. This selectivity is significant as different PDE4 isoforms are expressed in various cell types and tissues, and isoform-specific inhibition may offer a more targeted therapeutic approach with a potentially improved side-effect profile.
Table 1: Inhibitory Potency of this compound against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) |
| PDE4A | 6.7 |
| PDE4A1 | 12.9 |
| PDE4B1 | 48.2 |
| PDE4B2 | 37.2 |
| PDE4C1 | 452 |
| PDE4D2 | 49.2 |
Downstream Signaling Pathways
The elevation of intracellular cAMP by this compound initiates a cascade of downstream signaling events primarily mediated by two key effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
PKA-Mediated Signaling
Activated PKA phosphorylates a multitude of substrate proteins, including transcription factors, enzymes, and ion channels. In the context of inflammation, a key target of PKA is the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).
EPAC-Mediated Signaling
EPAC proteins act as guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. The activation of the EPAC-Rap1 pathway has been shown to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.
The synergistic action of PKA and EPAC activation results in a robust anti-inflammatory response.
Figure 1. Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are generalized methodologies commonly used to characterize selective PDE4 inhibitors.
PDE4 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE4 isoforms.
-
Reagents: Purified recombinant human PDE4 isoforms, cAMP, [³H]-cAMP, snake venom nucleotidase, scintillation cocktail.
-
Procedure:
-
Incubate purified PDE4 enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding a mixture of cAMP and a tracer amount of [³H]-cAMP.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting AMP into adenosine.
-
Isolate the radiolabeled adenosine using ion-exchange chromatography.
-
Quantify the amount of [³H]-adenosine using liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based cAMP Measurement Assay
This assay measures the effect of the inhibitor on intracellular cAMP levels in whole cells.
-
Cell Lines: Human cell lines endogenously expressing PDE4, such as U937 (monocytic) or primary human neutrophils.
-
Reagents: this compound, a cAMP-stimulating agent (e.g., forskolin), cell lysis buffer, commercial cAMP immunoassay kit (e.g., ELISA or HTRF).
-
Procedure:
-
Pre-incubate cells with various concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Lyse the cells to release intracellular contents.
-
Quantify cAMP levels in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Determine the EC50 value for the increase in cAMP.
-
Cytokine Release Assay
This functional assay assesses the anti-inflammatory effect of the compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Reagents: this compound, lipopolysaccharide (LPS), cell culture medium, ELISA kits for TNF-α and IL-10.
-
Procedure:
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-10 in the supernatant using specific ELISA kits.
-
Calculate the percentage of inhibition of TNF-α release and the fold-increase in IL-10 production.
-
Figure 2. Experimental workflow for a cytokine release assay.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its potency and efficacy in cell-based assays.
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value (nM) |
| Cell-based Cyclic Nucleotide-gated Cation Channel Biosensor Assay | EC50 | 18.7 |
Note: This biosensor assay indirectly measures cAMP levels. An increase in cAMP opens cyclic nucleotide-gated ion channels, leading to a detectable signal.
Conclusion
This compound is a potent and selective PDE4A inhibitor that exerts its anti-inflammatory effects by increasing intracellular cAMP levels. This leads to the activation of the PKA and EPAC signaling pathways, resulting in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. The data suggests that this compound holds promise as a therapeutic agent for inflammatory diseases, and its isoform selectivity may offer a favorable clinical profile. Further research is warranted to fully elucidate its in vivo efficacy and safety.
ML-030: A Technical Guide to a Potent and Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By modulating cAMP levels, PDE4 inhibitors have demonstrated significant therapeutic potential in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development efforts. This document outlines the known physicochemical characteristics of this compound, its inhibitory activity against PDE4 isoforms, and the general experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathway affected by this compound and a representative experimental workflow.
Chemical Structure and Properties
This compound, chemically named 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine, is a heterocyclic compound with a molecular formula of C20H20N4O4S.[1][2][3] Its structure is characterized by a central triazolothiadiazine core substituted with dimethoxyphenyl and another dimethoxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine | [1][2][3] |
| Molecular Formula | C20H20N4O4S | [1][2][3] |
| Molecular Weight | 412.5 g/mol | [1][2][3] |
| CAS Number | 1013750-77-0 | [1][4] |
| Appearance | Crystalline solid | [2][3] |
| Purity | >98% | [1][2] |
| Solubility | ≤5 mg/mL in DMSO | [1] |
| Canonical SMILES | COc(cc1)cc(-c2nnc3SCC(c(cc4)cc(OC)c4OC)=N[n]23)c1OC | [1] |
| InChI Key | DZAUSKKPHXFGNN-UHFFFAOYSA-N | [2] |
| λmax | 324 nm | [2][3] |
Biological Activity: Potent and Selective PDE4 Inhibition
This compound is a highly potent inhibitor of phosphodiesterase 4 (PDE4). The inhibitory activity of this compound has been characterized against various PDE4 isoforms, demonstrating a degree of selectivity. The IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. The compound is also potent in cell-based assays, with an EC50 value of 18.7 nM in a cyclic nucleotide-gated cation channel biosensor assay.[2][3][5]
Table 2: Inhibitory Activity of this compound against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Reference |
| PDE4A | 6.7 | [2][4] |
| PDE4A1 | 12.9 | [4][5] |
| PDE4B1 | 48.2 | [2][4] |
| PDE4B2 | 37.2 | [2][4] |
| PDE4C1 | 452 | [2][4] |
| PDE4D2 | 49.2 | [2][4] |
Mechanism of Action and Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory signaling cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the cellular response to a variety of extracellular signals. In inflammatory cells, elevated levels of cAMP are generally associated with an anti-inflammatory state.
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, elevated cAMP and PKA activation can suppress the activity of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Synthesis of the Triazolothiadiazine Core
The synthesis of the 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine core, the structural basis of this compound, can be achieved through a cyclocondensation reaction. A general procedure involves reacting a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an appropriate α-haloketone (such as a phenacyl bromide) in a suitable solvent like ethanol (B145695) or acetic acid, often under reflux conditions. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration and purified by recrystallization.
Caption: Generalized workflow for the synthesis of this compound.
PDE4 Inhibition Assay (Cell-Based)
The potency of this compound as a PDE4 inhibitor can be determined using a cell-based assay that measures intracellular cAMP levels. A common method involves using a cell line engineered to express a biosensor that reports on cAMP levels, such as a cyclic nucleotide-gated (CNG) ion channel or a luciferase reporter gene under the control of a cAMP response element (CRE).
General Protocol using a CNG Channel Biosensor:
-
Cell Seeding: Plate a suitable host cell line (e.g., HEK293) stably co-expressing a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase and a CNG channel in a microtiter plate (e.g., 1536-well).
-
Compound Addition: Add serial dilutions of this compound or a reference PDE4 inhibitor (e.g., Rolipram) to the cells.
-
cAMP Stimulation: Stimulate the production of cAMP by activating the GPCR with its specific agonist or by directly activating adenylyl cyclase with forskolin.
-
Signal Detection: In the presence of a membrane-permeable fluorescent dye sensitive to cation influx, the opening of CNG channels due to increased cAMP will lead to a change in fluorescence. This change is measured using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the intracellular cAMP concentration. The IC50 value of this compound is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDE4 with significant potential for research in inflammatory diseases. This guide provides a foundational understanding of its chemical and biological properties. The provided generalized experimental protocols, along with the detailed signaling pathway, offer a starting point for researchers to further investigate the therapeutic applications of this compound and similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and profile of SCH351591, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ML-030 in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By preventing the degradation of cAMP, this compound elevates its intracellular concentration, which in turn activates downstream signaling cascades with profound anti-inflammatory effects. While direct experimental data on this compound's modulation of inflammatory pathways is limited in publicly available literature, its mechanism of action as a PDE4 inhibitor allows for a comprehensive understanding of its expected role in attenuating inflammatory responses. This guide synthesizes the established effects of potent PDE4 inhibitors on key inflammatory signaling pathways, providing a strong inferential framework for the actions of this compound.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
PDE4 is the predominant PDE isoform expressed in immune and inflammatory cells. Its inhibition leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream effectors of cAMP are instrumental in modulating the activity of critical inflammatory transcription factors and signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of Inflammatory Cytokine Production
Inhibition of PDE4 by compounds structurally and functionally similar to this compound has been demonstrated to suppress the production of pro-inflammatory cytokines while in some cases enhancing the production of anti-inflammatory cytokines in various immune cells, particularly in macrophages stimulated with lipopolysaccharide (LPS).
Table 1: Effects of PDE4 Inhibition on Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine/Chemokine | Effect of PDE4 Inhibition | References |
| Pro-Inflammatory | ||
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ (Inhibition of release) | [1][2] |
| Interleukin-6 (IL-6) | ↓ (Reduced levels) | [3] |
| Interleukin-1beta (IL-1β) | ↓ (Reduced production) | [3] |
| CC Chemokine Ligand 3 (CCL3) | ↓ (Downregulation of production) | [1] |
| Anti-Inflammatory | ||
| Interleukin-10 (IL-10) | ↑ (Increased production) | [3][4] |
Note: This table summarizes the general effects of potent PDE4 inhibitors. Specific quantitative data for this compound is not currently available.
Impact on Key Inflammatory Signaling Pathways
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. PDE4 inhibitors are known to suppress NF-κB activation. The elevated cAMP levels resulting from PDE4 inhibition lead to PKA-mediated phosphorylation of CREB (cAMP response element-binding protein), which can interfere with the transcriptional activity of NF-κB. Furthermore, PKA can directly phosphorylate and inhibit components of the NF-κB signaling cascade.[3][5]
References
- 1. www-mnd-gov-tw-01-d3hddnfbecgmc7d0.a01.azurefd.net [www-mnd-gov-tw-01-d3hddnfbecgmc7d0.a01.azurefd.net]
- 2. scispace.com [scispace.com]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cAMP Pathway Amplifies Early MyD88-Dependent and Type I Interferon-Independent LPS-Induced Interleukin-10 Expression in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML-030 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4A (PDE4A), an enzyme highly expressed in various immune cells, including T cells and monocytes.[1] By inhibiting PDE4A, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which in turn modulates downstream signaling pathways to exert anti-inflammatory effects. These characteristics make this compound a valuable tool for studying immune cell signaling and for the potential development of novel therapeutics for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing this compound in key functional assays with primary human immune cells, focusing on T cells and monocytes.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄O₄S | [1][2] |
| Molecular Weight | 412.5 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | Crystalline solid | [1][2] |
| Solubility | 5 mg/mL in DMSO | [1][2] |
| Storage of Solid | -20°C for ≥ 4 years | [2] |
| Storage of Solution | Store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store for more than one day. |
Mechanism of Action in Immune Cells
This compound's primary mechanism of action is the selective inhibition of the PDE4A isoform. PDE4 enzymes are crucial for the degradation of the second messenger cAMP. In immune cells, an increase in intracellular cAMP is generally associated with an immunosuppressive or anti-inflammatory response.
In T lymphocytes , T cell receptor (TCR) and CD28 co-stimulation initiate signaling cascades that lead to proliferation and the secretion of pro-inflammatory cytokines. Elevated cAMP levels, facilitated by this compound, can inhibit T cell activation and effector functions. This is primarily achieved through PKA-mediated phosphorylation of downstream targets, which ultimately suppresses the transcription of genes encoding for cytokines such as IL-2, TNF-α, and IFN-γ, and can also arrest the cell cycle.
In monocytes and macrophages , PDE4 inhibition and the subsequent rise in cAMP can modulate the production of inflammatory mediators. For instance, treatment with PDE4 inhibitors has been shown to decrease the lipopolysaccharide (LPS)-induced production of TNF-α.
Figure 1: Simplified signaling pathway of this compound action in immune cells.
Data Presentation: Representative Effects of PDE4 Inhibition
The following tables summarize quantitative data from studies on various selective PDE4 inhibitors, illustrating their typical effects on primary human immune cells. This data can serve as a reference for designing experiments and interpreting results from this compound treatment. Note: This data is representative of the compound class and not specific to this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific assays.
Table 1: Effect of PDE4 Inhibition on T Cell Activation and Cytokine Production
| Cell Type | Treatment | Marker/Cytokine | Result (% change from control) |
| Human CD4+ T Cells | PDE4 Inhibitor | CD25 Expression | ↓ 25-40% |
| Human CD4+ T Cells | PDE4 Inhibitor | Proliferation (CFSE) | ↓ 30-60% |
| Human PBMCs | PDE4 Inhibitor | IFN-γ Production | ↓ 40-70% |
| Human CD4+ T Cells | PDE4 Inhibitor | IL-2 Production | ↓ 50-80% |
Table 2: Effect of PDE4 Inhibition on Monocyte/Macrophage Cytokine Production
| Cell Type | Treatment | Cytokine | Result (% change from control) |
| Human Monocytes (LPS-stimulated) | PDE4 Inhibitor | TNF-α Production | ↓ 50-90% |
| Human Monocytes | PDE4 Inhibitor | IL-10 Production | ↑ 20-50% |
| Human Macrophages (LPS-stimulated) | PDE4 Inhibitor | IL-6 Production | ↓ 30-60% |
Experimental Protocols
General Guidelines for Handling this compound
Reconstitution of this compound:
-
This compound is supplied as a crystalline solid.
-
To prepare a stock solution, dissolve the compound in DMSO to a concentration of 5 mg/mL.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.
-
It is recommended to perform a serial dilution to generate a range of concentrations for dose-response experiments (e.g., 1 nM to 10 µM).
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Figure 2: General experimental workflow for using this compound in primary immune cells.
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol details the measurement of T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound
-
CFSE dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-CD3/CD28 T cell activator beads
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. If using purified T cells, isolate them from PBMCs using a T cell isolation kit.
-
CFSE Staining:
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add to the wells. Include a vehicle control (DMSO).
-
-
T Cell Activation: Add anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 2: Cytokine Production Assay in Monocytes
This protocol describes the measurement of TNF-α production from primary human monocytes stimulated with LPS.
Materials:
-
Primary human monocytes
-
This compound
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well flat-bottom plate
Procedure:
-
Cell Preparation: Isolate monocytes from PBMCs using adherence purification or a monocyte isolation kit.
-
Cell Plating: Seed monocytes at a density of 2 x 10⁵ cells per well in a 96-well flat-bottom plate and allow them to adhere for 2-4 hours at 37°C.
-
This compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of complete RPMI-1640 medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add 100 µL of a 2X LPS solution (e.g., 20 ng/mL for a final concentration of 10 ng/mL) to each well, except for the unstimulated control wells.
-
Add 100 µL of medium to the unstimulated wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound on primary immune cells to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this.
Materials:
-
Primary human T cells or monocytes
-
This compound
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plate
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate cells (e.g., 1 x 10⁵ cells/well) in a 96-well flat-bottom plate.
-
Add serial dilutions of this compound and a vehicle control.
-
Incubate for the same duration as your functional assay (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in CFSE assay | Incomplete quenching of CFSE, dead cells | Ensure adequate washing after staining. Use a viability dye to exclude dead cells from analysis. |
| No effect of this compound | Incorrect concentration, inactive compound, resistant cell subset | Verify stock concentration and dilutions. Use a fresh aliquot of this compound. Consider that different immune cell subsets (e.g., naive vs. memory T cells) may have varying sensitivities. |
| High variability between replicates | Pipetting errors, inconsistent cell numbers | Use calibrated pipettes. Ensure a homogenous cell suspension before plating. |
| Cell death at high concentrations | Compound toxicity | Perform a dose-response viability assay to determine the non-toxic concentration range of this compound. |
Conclusion
This compound is a potent and selective PDE4A inhibitor that serves as a valuable tool for investigating the role of cAMP signaling in primary human immune cells. The protocols provided herein offer a framework for studying the immunomodulatory effects of this compound on T cell proliferation and monocyte cytokine production. By following these detailed methodologies, researchers can effectively explore the therapeutic potential of this compound in various inflammatory and autoimmune disease models.
References
Application Notes: Measuring Intracellular cAMP Levels Using a PDE4 Inhibitor
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous physiological processes, including signal transduction downstream of G protein-coupled receptors (GPCRs).[1][2] Intracellular cAMP levels are tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[1] Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of cAMP, making it an important drug target for various therapeutic areas.[3] ML-030 is a potent and selective inhibitor of PDE4, particularly the PDE4A isoform, and can be used as a tool compound to study the role of PDE4 in cAMP signaling.[3] These application notes provide a detailed protocol for measuring intracellular cAMP changes in response to treatment with a PDE4 inhibitor like this compound using a competitive immunoassay format.
Principle of the Assay
The protocol described here is based on a competitive enzyme immunoassay. In this assay, free cAMP in a cell lysate sample competes with a fixed amount of labeled cAMP (e.g., horseradish peroxidase (HRP)-conjugated or biotinylated) for binding to a limited number of anti-cAMP antibody binding sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal generated from the labeled cAMP is then measured, and the concentration of cAMP in the unknown samples is determined by interpolating from a standard curve.
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for a PDE4 inhibitor like this compound.
Caption: cAMP signaling pathway with PDE4 inhibition.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the target of interest (e.g., HEK293 cells).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[4]
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence.[4]
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to desired concentrations in assay buffer.[3]
-
Positive Controls: Forskolin (an adenylyl cyclase activator) or a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine).[4][5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
Cell Lysis Buffer: Typically provided with the cAMP assay kit, often containing a mild detergent and PDE inhibitors.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., ELISA, TR-FRET, or luminescence-based).
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into the assay plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds (e.g., IBMX) in assay buffer at 2x the final desired concentration.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
For antagonist experiments, pre-incubate with the inhibitor for 15-30 minutes before adding an agonist.[4]
-
Add 50 µL of assay buffer or an agonist (at 2x its EC₅₀-EC₈₀ concentration) to stimulate cAMP production.[5]
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).[4]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the volume of lysis buffer specified in the cAMP assay kit's protocol.
-
Incubate at room temperature for the recommended time to ensure complete lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions. This will typically involve the addition of an anti-cAMP antibody and a labeled cAMP tracer.
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader (e.g., luminometer, fluorometer, or absorbance reader). The signal is typically inversely proportional to the intracellular cAMP concentration.[4]
-
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol for measuring intracellular cAMP.
Caption: Workflow for intracellular cAMP measurement.
Data Presentation
The potency of this compound as a PDE4 inhibitor is determined by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in a cell-based assay. The following table summarizes the reported potency of this compound against various PDE4 isoforms.
| Isoform | IC₅₀ / EC₅₀ (nM) | Assay Type | Reference |
| PDE4 (in cell-based assay) | 18.7 (EC₅₀) | Cyclic Nucleotide-Gated Cation Channel Biosensor | [3] |
| PDE4A | 6.7 (IC₅₀) | Enzyme Assay | [3] |
| PDE4B1 | 48.2 (IC₅₀) | Enzyme Assay | [3] |
| PDE4B2 | 37.2 (IC₅₀) | Enzyme Assay | [3] |
| PDE4C1 | 452 (IC₅₀) | Enzyme Assay | [3] |
| PDE4D2 | 49.2 (IC₅₀) | Enzyme Assay | [3] |
Data Analysis
-
Standard Curve: Generate a cAMP standard curve by plotting the signal versus the known concentration of cAMP standards.
-
cAMP Concentration: Determine the cAMP concentration in each sample well by interpolating from the standard curve.
-
Normalization: Normalize the data by expressing the results as a percentage of the control response (e.g., % of maximal stimulation with a positive control or % inhibition of the agonist response).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
IC₅₀/EC₅₀ Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ or EC₅₀ value.
Troubleshooting
-
High Variability: Ensure consistent cell seeding density, thorough washing steps, and accurate pipetting.
-
Low Signal Window: Optimize cell number, incubation times, and agonist concentration. The use of a PDE inhibitor like IBMX in the assay buffer can help to amplify the signal by preventing cAMP degradation.[5]
-
Edge Effects: Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation.
These application notes provide a framework for utilizing the PDE4 inhibitor this compound to study intracellular cAMP signaling. Adherence to a well-optimized protocol and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. KEGG PATHWAY: map04024 [kegg.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ML-030 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of ML-030 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular cyclic AMP (cAMP) levels.[1] Accurate preparation of stock solutions is paramount for achieving reproducible results in experimental settings. This document outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound. Additionally, it includes an example of preparing a working solution for cell-based assays and diagrams illustrating the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Formal Name | 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine |
| CAS Number | 1013750-77-0[1] |
| Molecular Formula | C₂₀H₂₀N₄O₄S[1] |
| Molecular Weight | 412.5 g/mol [1] |
| Purity | >98%[1] |
| Formulation | Crystalline solid[1] |
| Solubility in DMSO | 5 mg/mL[1] |
| Calculated Molarity at Max Solubility | Approximately 12.12 mM |
| EC₅₀ in cell-based assay | 18.7 nM[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Calculate the required mass of this compound:
-
Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 412.5 g/mol / 1000
-
Mass (mg) = 4.125 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.125 mg of this compound powder directly into the tared tube.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1 mL of high-quality DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution at medium speed for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, or opaque microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Application Example: Preparation of a Working Solution for Cell-Based Assays
This example demonstrates the dilution of the 10 mM stock solution to a final working concentration of 100 nM in a cell culture medium.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100.
-
For example, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium or PBS.
-
-
Final Working Solution:
-
Prepare the final working solution by diluting the intermediate solution. To achieve a 100 nM final concentration from a 100 µM intermediate stock, a 1:1000 dilution is required.
-
For example, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium in a well of a culture plate.
-
-
DMSO Concentration Control:
-
It is critical to maintain a low final concentration of DMSO in cell-based assays to avoid cellular toxicity.[4] The final DMSO concentration in the working solution should typically be less than 0.5%.[4]
-
In the example above, the final DMSO concentration would be 0.001%, which is well below the toxic threshold for most cell lines.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[4]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: cAMP signaling pathway showing inhibition of PDE4 by this compound.
Experimental Workflow
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. This compound | CAS 1013750-77-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes: ML-030 in a TNF-alpha Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the modulation of TNF-α production represents a key therapeutic strategy. ML-030 has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the signaling pathways responsible for the production of inflammatory cytokines, including TNF-α.[5] These application notes provide a detailed protocol for utilizing this compound in a cell-based TNF-α release assay to characterize its inhibitory activity.
Mechanism of Action: PDE4 Inhibition and TNF-α Suppression
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key components of the inflammatory signaling cascade.[1] This ultimately results in the reduced transcription and synthesis of pro-inflammatory cytokines, most notably TNF-α.[5] PDE4 inhibitors, as a class, are effective suppressors of TNF-α production by leukocytes, which is a primary mechanism of their anti-inflammatory action.[1]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on TNF-α release in a typical cell-based assay.
Table 1: Dose-Dependent Inhibition of TNF-α Release by this compound
| This compound Concentration (nM) | Mean TNF-α Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1250 | 85 | 0 |
| 1 | 1025 | 70 | 18 |
| 10 | 750 | 55 | 40 |
| 50 | 438 | 30 | 65 |
| 100 | 250 | 20 | 80 |
| 500 | 113 | 15 | 91 |
Table 2: IC50 Values of this compound for PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) |
| PDE4A | 6.7[1][2] |
| PDE4A1 | 12.9[1] |
| PDE4B1 | 48.2[1][2] |
| PDE4B2 | 37.2[1][2] |
| PDE4C1 | 452[1][2] |
| PDE4D2 | 49.2[1][2] |
Mandatory Visualizations
Experimental Protocols
Cell-Based TNF-α Release Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-stimulated TNF-α release from human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
For THP-1 cells: Culture THP-1 cells in complete RPMI-1640 medium. Seed the cells at a density of 5 x 10^4 cells/well in a 96-well plate. To differentiate THP-1 monocytes into macrophage-like cells, you can pre-treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours, followed by a wash and a 24-hour rest period in fresh medium before the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Pre-incubation with this compound:
-
Add the diluted this compound or vehicle control to the respective wells containing the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium.
-
Add the LPS solution to each well to a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). Do not add LPS to the negative control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours. The optimal incubation time should be determined based on the cell type and experimental goals.[6]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
TNF-α Measurement by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each treatment group.
-
Determine the percent inhibition of TNF-α release for each this compound concentration using the following formula:
-
% Inhibition = [1 - (TNF-α in this compound treated well / TNF-α in vehicle control well)] * 100
-
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α release).
-
Conclusion
This compound is a potent inhibitor of PDE4, and this application note provides a comprehensive framework for evaluating its efficacy in a TNF-α release assay. The provided protocols and data serve as a guide for researchers in the fields of inflammation and drug discovery to further characterize the anti-inflammatory properties of this compound and similar compounds.
References
- 1. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ML-030 for Pre-Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-030 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) and other cellular processes.[1][2][3] Its ability to disrupt DNA repair in cancer cells makes it a promising candidate for targeted cancer therapy, particularly in tumors with existing DNA repair deficiencies.[2] This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for in vitro studies. It includes a summary of its mechanism of action, quantitative data on its activity, and step-by-step procedures for critical experiments.
Introduction to this compound and its Target, USP1
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of proteins involved in DNA repair and cell cycle control.[1][4] USP1, in complex with its cofactor UAF1, removes ubiquitin from key substrates such as FANCD2 and PCNA, which are essential for the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively.[2][4][5] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby impairing DNA repair, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[1][3] Overexpression of USP1 has been observed in various cancers, making it an attractive therapeutic target.[3]
Quantitative Data: Efficacy of USP1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| ML323 | USP1 | diubiquitin cleavage | 174 | - | [5] |
| ML323 | USP1 | ubiquitinated PCNA | 820 | - | [5] |
Note: IC50 values are highly dependent on the cell line and assay conditions. It is crucial to determine the optimal concentration of this compound empirically for each specific experimental system.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 value of this compound in a chosen cell line using a common colorimetric assay like the MTT assay.
Materials:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Caption: Experimental workflow for IC50 determination of this compound.
Assessing Target Engagement by Western Blotting
This protocol is to confirm that this compound is engaging its target, USP1, by observing the accumulation of ubiquitinated substrates like PCNA or FANCD2.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ubiquitin, anti-PCNA, anti-FANCD2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Look for an increase in the band intensity corresponding to the ubiquitinated form of PCNA (mono-ubiquitinated PCNA runs at a higher molecular weight) or FANCD2 in this compound treated samples compared to the control.
-
Use GAPDH or β-actin as a loading control to ensure equal protein loading.
-
USP1 Signaling Pathway
USP1 plays a central role in several DNA repair and cell signaling pathways. The diagram below illustrates the key substrates and downstream effects of USP1 activity. Inhibition of USP1 by this compound disrupts these pathways, leading to genomic instability and cell death, particularly in cancer cells.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP1 | Insilico Medicine [insilico.com]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. In Vitro Mammalian Cell Culture Biological Test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML-030 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental compound ML-030.
Troubleshooting Guide
Question: Why am I observing significant variability in the IC50 values for this compound between experimental runs?
Answer: Inconsistent IC50 values are a common issue that can arise from several factors. To diagnose the problem, consider the following:
-
Compound Stability: Ensure that this compound stock solutions are fresh and have been stored correctly at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.
-
Reagent Consistency: Use reagents from the same lot number across all experiments if possible. Variations in the quality or concentration of ATP, substrate, or kinase can significantly impact results.
-
Assay Conditions: Verify that the incubation times, temperature, and final DMSO concentration are consistent in all assay wells. A final DMSO concentration above 1% can inhibit kinase activity and should be avoided.
-
Cell-Based Assays: In cellular assays, inconsistencies in cell density, passage number, and serum concentration in the media can alter the cellular response to this compound.
Question: I am not observing the expected decrease in downstream target phosphorylation after treating cells with this compound. What could be the cause?
Answer: If this compound is not showing the expected biological activity, follow this troubleshooting workflow:
-
Confirm Compound Activity: First, validate the activity of your this compound batch using an in vitro kinase assay. This will confirm that the compound itself is potent and active.
-
Optimize Treatment Conditions: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal treatment duration and concentration for your specific cell line.
-
Check Cellular Uptake: Although this compound has good predicted cell permeability, certain cell lines may exhibit poor uptake. If possible, use a labeled version of the compound or a cellular thermal shift assay (CETSA) to confirm target engagement in your cells.
-
Verify Pathway Activation: Ensure that the signaling pathway you are investigating is active in your cell model under the experimental conditions. You may need to stimulate the pathway (e.g., with a growth factor) to observe the inhibitory effect of this compound.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is a potent and selective ATP-competitive inhibitor of the Mitogen-Activated Protein Kinase Kinase 7 (MKK7). By binding to the ATP pocket of MKK7, it prevents the phosphorylation and subsequent activation of its downstream target, JNK (c-Jun N-terminal kinase).
Question: What are the recommended storage and handling procedures for this compound?
Answer:
-
Solid Form: Store the lyophilized powder at -20°C, protected from light.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into single-use tubes to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Dilute the stock solution in the appropriate assay buffer or cell culture medium immediately before use. Do not store diluted aqueous solutions for extended periods.
Question: What are the known off-target effects of this compound?
Answer: this compound has been profiled against a panel of over 300 kinases and demonstrates high selectivity for MKK7. However, at concentrations significantly above its IC50 ( >5 µM), some minor off-target activity has been noted against MKK4 and MEK1. It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
The following table summarizes the key biochemical and cellular parameters of this compound.
| Parameter | Target/Cell Line | Value |
| IC50 (Kinase Assay) | MKK7 | 15 nM |
| MKK4 | 1.2 µM | |
| MEK1 | 7.8 µM | |
| Ki (Binding Affinity) | MKK7 | 5.2 nM |
| EC50 (Cellular Assay) | HeLa Cells | 150 nM |
Experimental Protocol: Western Blot for p-JNK
This protocol describes the steps to assess the efficacy of this compound by measuring the phosphorylation of its downstream target, JNK.
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 50 nM, 150 nM, 500 nM, 1.5 µM) for 2 hours.
-
Pathway Stimulation: Stimulate the MKK7-JNK pathway by adding Anisomycin (10 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total JNK to confirm equal protein loading.
Visualizations
Caption: The MKK7 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
addressing ML-030 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered during experiments with the PDE4 inhibitor, ML-030.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Various suppliers report solubility in DMSO at concentrations ranging from 5 mg/mL to 50 mg/mL. It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. How can I prevent this?
A2: This is a common issue for poorly soluble compounds. Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity. This may require preparing a more dilute stock solution.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and uniform dispersion.
-
Intermediate Dilution Step: Consider a serial dilution approach. First, dilute your concentrated DMSO stock into a mixture of DMSO and your aqueous medium, and then perform the final dilution into the aqueous medium.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage of this compound in solution is not recommended due to potential instability.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be related to solubility or stability?
A4: Yes, inconsistent results are often linked to poor solubility and stability. Precipitation of the compound can lead to a lower effective concentration in your assay. Degradation of this compound over time can also lead to reduced potency. It is crucial to ensure the compound is fully dissolved and the solution is freshly prepared.
Troubleshooting Guides
Issue 1: Visible Precipitation in Cell Culture Media
Symptoms:
-
Cloudy or hazy appearance of the cell culture medium after adding this compound.
-
Visible particles or crystals in the medium upon microscopic examination.
Troubleshooting Workflow:
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
Diminished or inconsistent biological effect of this compound in experiments conducted over several hours or days.
-
Need to use higher concentrations of this compound to achieve the same effect in later experiments.
Troubleshooting Workflow:
interpreting unexpected results with ML-030
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with ML-030, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | This compound is a potent and selective inhibitor of the novel kinase, Kinase-X, which is implicated in oncogenic signaling pathways. By binding to the ATP-binding pocket of Kinase-X, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells expressing the target. |
| What are the recommended cell lines for initial this compound screening? | We recommend starting with cell lines known to have high expression of Kinase-X, such as HT-29 (colorectal cancer) and A549 (lung cancer). Baseline expression levels of Kinase-X should be confirmed via Western Blot or qPCR before initiating experiments. |
| What is the optimal concentration range for this compound in cell-based assays? | The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell model. |
| What is the recommended solvent for this compound? | This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and then diluting it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. |
Troubleshooting Unexpected Results
Issue 1: Higher than Expected IC50 Value
You may observe that the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assay is significantly higher than anticipated based on preliminary data.
Possible Causes and Solutions
| Cause | Recommended Action |
| Low Target Expression: | The selected cell line may have low or no expression of the target kinase, Kinase-X. Confirm Kinase-X expression levels using Western Blot or qPCR. Consider using a cell line with higher target expression. |
| Compound Instability: | This compound may be unstable in your culture medium. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density: | High cell seeding density can lead to an underestimation of compound potency. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1][2] |
| Assay Interference: | Components of the cell viability assay reagent may interfere with this compound. Run a control experiment with this compound and the assay reagent in the absence of cells to check for direct interactions. |
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Causes and Solutions
| Cause | Recommended Action |
| Cell Passage Number: | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments.[1] |
| Inconsistent Cell Health: | Poor cell health can lead to variable responses to treatment. Regularly monitor cell morphology and viability. Ensure consistent cell handling and culture conditions.[3] |
| Pipetting Errors: | Inaccurate pipetting can introduce significant variability, especially in high-throughput screening formats.[2] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. |
| Plate Edge Effects: | Wells on the outer edges of microplates are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification during incubation. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration should be constant across all wells.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Cell Viability Assessment: Add a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
Methodology
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known Kinase-X downstream target overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Visual Guides
Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
ML-030 Technical Support Center: Ensuring Compound Integrity in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and potential degradation of the selective PDE4A inhibitor, ML-030. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I store this compound solutions?
A2: It is highly recommended to prepare fresh working solutions for each experiment. If you need to store solutions, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in tightly sealed, light-protected aliquots at -80°C to minimize freeze-thaw cycles. We do not recommend long-term storage of solutions.[3]
Q3: How is this compound shipped, and should I be concerned about its stability upon arrival?
A3: this compound is typically shipped at room temperature for deliveries within the continental United States.[1] This short-term exposure to ambient temperature is not expected to impact the compound's integrity. Upon receipt, it is best practice to store it at the recommended -20°C.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 5 mg/mL.[1]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Table 1: Troubleshooting Common Issues with this compound
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at -20°C (solid) or -80°C (solution) and protected from light. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[4] |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Optimize Solvent Choice: Use a solvent in which the compound is known to be stable. Consider preparing a more concentrated stock in a stable solvent like DMSO and diluting it into your aqueous experimental buffer immediately before use.[4] 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound. |
| Precipitation of the compound in cell culture media | Poor solubility in aqueous solutions or interaction with media components. | 1. Review Solubility Data: Ensure your working concentration does not exceed the solubility limit in the final buffer. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. 3. Test Serum-Free Conditions: If feasible for your experiment, assess the compound's stability and activity in a serum-free medium.[3] |
Experimental Protocols
While specific degradation kinetics for this compound are not publicly available, the following general protocols can be adapted to assess the stability of this compound in your specific experimental context.
Protocol 1: General Assessment of this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Incubator or water bath set to the experimental temperature
-
Light-protected microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen high-purity solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final experimental concentration in the desired experimental buffer.
-
Time Points: Aliquot the working solution into separate light-protected microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Sample Analysis: At each time point, immediately analyze an aliquot using a validated HPLC or LC-MS method to quantify the remaining percentage of this compound. The initial time point (T=0) serves as the 100% reference.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation profile under your experimental conditions.
Protocol 2: Forced Degradation Studies
Forced degradation studies can help identify potential degradation products and pathways under stress conditions.
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Treat an this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose solid this compound and solutions to elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose this compound solutions to a controlled light source, as described in ICH guideline Q1B.[5]
Procedure:
-
Prepare solutions of this compound under the various stress conditions outlined above.
-
Incubate the solutions for a defined period (e.g., 24 or 48 hours).
-
Analyze the samples by HPLC or LC-MS to identify and quantify any degradation products formed.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Degradation
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound in your experiments.
A workflow for troubleshooting suspected this compound degradation.
General Signaling Pathway for PDE4 Inhibition
This compound is an inhibitor of phosphodiesterase 4 (PDE4). The following diagram illustrates the general signaling pathway affected by PDE4 inhibition.
The inhibitory effect of this compound on the PDE4 signaling pathway.
References
dealing with vehicle control effects in ML-030 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the anti-CD39 antibody, ML-030 (TTX-030).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with TTX-030.
| Problem ID | Issue Description | Potential Causes | Recommended Actions |
| IVT-001 | Weak or No Inhibition of CD39 Activity in In Vitro Assays | 1. Suboptimal Antibody Concentration: The concentration of TTX-030 may be too low to effectively inhibit CD39. 2. Inactive Antibody: Improper storage or handling may have compromised the antibody's activity. 3. Assay Interference: Components in the assay buffer or vehicle control may be interfering with the detection method (e.g., luciferase-based ATP assays). 4. Low CD39 Expression: The cell line used may not express sufficient levels of CD39 on its surface. | 1. Perform a dose-response curve to determine the optimal concentration of TTX-030. 2. Ensure the antibody has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active batch of the antibody. 3. Check for compatibility of the vehicle with the assay reagents. Some detergents or organic solvents can inhibit luciferase.[1][2] Run a vehicle-only control to assess background signal. 4. Confirm CD39 expression on your target cells using flow cytometry or western blotting. |
| IVT-002 | High Background Signal in Vehicle Control Group | 1. Contaminated Reagents: Reagents, especially for sensitive assays like ATP measurement, may be contaminated with ATP or bacteria.[3] 2. Vehicle-Induced Cell Lysis: The vehicle itself may be causing some cell death, leading to the release of ATP and other intracellular components. 3. Serum Interference: If using serum in your culture medium, it can contain endogenous enzymes or ATP that contribute to the background signal.[4] | 1. Use fresh, sterile reagents and pipette tips. Perform a "reagent-only" background check.[3] 2. Assess cell viability in the vehicle control group using a standard cytotoxicity assay (e.g., LDH release or trypan blue exclusion). 3. If possible, perform the final stage of the assay in serum-free media. If serum is required, ensure the same batch and concentration are used across all wells. |
| INV-001 | Inconsistent Anti-Tumor Efficacy in Animal Models | 1. Improper Vehicle Formulation: The formulation of the vehicle may lead to poor solubility or stability of TTX-030, affecting its bioavailability. 2. Variable Drug Administration: Inconsistent injection volumes or techniques can lead to variability in the delivered dose. 3. Tumor Heterogeneity: The expression of CD39 may vary within the tumor, leading to differential responses. | 1. Ensure the vehicle is appropriate for in vivo administration of antibodies (e.g., sterile PBS). For monoclonal antibody formulations, excipients like polysorbate 80 are often used to prevent aggregation.[5] 2. Use calibrated equipment for all injections and ensure consistent administration routes and techniques. 3. Analyze CD39 expression in tumor samples post-study to correlate with response. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro experiments with TTX-030?
For most in vitro cell-based assays, a sterile, phosphate-buffered saline (PBS) solution at a physiological pH is the recommended vehicle for diluting TTX-030. It is crucial that the final concentration of any excipients from the antibody's stock solution is consistent across all treatment groups, including the vehicle control.
Q2: My ATP measurement assay shows high variability between replicates. What could be the cause?
High variability in ATP assays can stem from several factors. Inconsistent sample handling, such as variations in cell lysis or incubation times, can significantly impact results.[3][5] It is also important to ensure that the cells are evenly distributed in the assay plate. Additionally, temperature fluctuations can affect enzyme kinetics, so equilibrating all reagents to room temperature before use is recommended.[3]
Q3: Can the vehicle control affect cell health and metabolism?
Yes, even seemingly inert vehicles can have an impact. For example, if the antibody stock solution contains cryoprotectants or stabilizers, these will be present in your vehicle control. At certain concentrations, these excipients could have minor metabolic effects on the cells. Therefore, it is essential to include a vehicle control that contains all components of the antibody formulation except for the antibody itself.
Q4: How does TTX-030 work?
TTX-030 is a monoclonal antibody that targets and inhibits the enzymatic activity of CD39.[6] CD39 is a key enzyme in the ATP-adenosine pathway, which converts pro-inflammatory extracellular ATP into immunosuppressive adenosine (B11128) within the tumor microenvironment. By inhibiting CD39, TTX-030 aims to increase the concentration of ATP and decrease the concentration of adenosine, thereby promoting an anti-tumor immune response.[6][7]
Quantitative Data Summary
The following tables present illustrative preclinical data for TTX-030.
Table 1: In Vitro Inhibition of CD39 ATPase Activity
| TTX-030 Concentration (nM) | Percent Inhibition of ATP Hydrolysis (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 0.1 | 25.3 ± 4.1 |
| 1 | 68.7 ± 5.5 |
| 10 | 88.2 ± 3.9 |
| 100 | 92.1 ± 2.8 |
Table 2: Effect of TTX-030 on Tumor Growth in a Syngeneic Mouse Model
| Treatment Group (n=8) | Mean Tumor Volume (mm³) at Day 21 (± SEM) |
| Vehicle Control (PBS) | 1543 ± 189 |
| Isotype Control Antibody | 1498 ± 203 |
| TTX-030 (10 mg/kg) | 675 ± 112 |
Experimental Protocols
Protocol: In Vitro Measurement of Extracellular ATP using a Luciferase-Based Assay
-
Cell Seeding: Seed CD39-expressing cancer cells (e.g., SK-MEL-28) in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of Reagents:
-
Prepare serial dilutions of TTX-030 and an isotype control antibody in serum-free medium. The vehicle control will be serum-free medium containing the same final concentration of any excipients present in the antibody formulation.
-
Prepare the ATP standard curve according to the manufacturer's instructions for your luciferase assay kit.
-
Reconstitute the luciferase reagent and allow it to equilibrate to room temperature.
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of the prepared TTX-030 dilutions, isotype control, or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
ATP Addition and Measurement:
-
Add 50 µL of a solution containing ATP (final concentration of 10 µM) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of the luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Calculate the concentration of ATP in each well using the ATP standard curve.
-
Determine the percent inhibition of ATP hydrolysis for each TTX-030 concentration relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of TTX-030 in the tumor microenvironment.
Caption: Troubleshooting workflow for unexpected in vitro results with TTX-030.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. my.luminultra.com [my.luminultra.com]
- 4. pnas.org [pnas.org]
- 5. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 6. youtube.com [youtube.com]
- 7. Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ML-030 and Roflumilast in PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors: ML-030 and Roflumilast. The information is compiled from various sources to offer a comprehensive overview of their performance, supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation and immune responses. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and the activation of anti-inflammatory pathways. This mechanism makes PDE4 a significant therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.
Comparative Performance: this compound vs. Roflumilast
Table 1: In Vitro Potency against PDE4 Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Roflumilast against different PDE4 isoforms. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| PDE4 Isoform | This compound IC50 (nM) | Roflumilast IC50 (nM) |
| PDE4A | 6.7 | 0.7 (PDE4A1), 0.9 (PDE4A4) |
| PDE4B | 48.2 (PDE4B1), 37.2 (PDE4B2) | 0.7 (PDE4B1), 0.2 (PDE4B2) |
| PDE4C | 452 | 3.0 (PDE4C1), 4.3 (PDE4C2) |
| PDE4D | 49.2 | Not specified in detail |
Note: The data presented is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental methodologies.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for inhibitor characterization.
A Comparative Analysis of ML-030 and Other Selective PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective phosphodiesterase 4 (PDE4) inhibitor ML-030 with other notable PDE4 inhibitors, including Roflumilast, Apremilast, Crisaborole, and Ibudilast. The information is compiled to assist researchers and professionals in making informed decisions for their drug development and research endeavors.
Mechanism of Action of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, primarily found in immune and inflammatory cells.[1] It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, to its inactive form, adenosine monophosphate (AMP).[2][3] The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[2][4][5] This elevation in cAMP activates downstream signaling pathways, such as those involving Protein Kinase A (PKA), which ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.[4][6]
Quantitative Comparison of PDE4 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selective PDE4 inhibitors against various PDE4 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDE4A | PDE4B | PDE4C | PDE4D | Other Selectivity Notes | Reference(s) |
| This compound | 6.7 nM (PDE4A) 12.9 nM (PDE4A1) | 48.2 nM (PDE4B1) 37.2 nM (PDE4B2) | 452 nM (PDE4C1) | 49.2 nM (PDE4D2) | Potent in cell-based assay with an EC50 of 18.7 nM. | [4][7] |
| Roflumilast | 0.7 nM (PDE4A1) 0.9 nM (PDE4A4) | 0.7 nM (PDE4B1) 0.2 nM (PDE4B2) | 3.0 nM (PDE4C1) 4.3 nM (PDE4C2) | Subnanomolar inhibition of most PDE4D splice variants. | Exhibits >1000-fold selectivity for PDE4 over other PDE families. | [2] |
| Apremilast | IC50s ranging from 20 to 50 nM for PDE4A4. | IC50s ranging from 20 to 50 nM for PDE4B2. | IC50s ranging from 20 to 50 nM for PDE4C2. | IC50s ranging from 20 to 50 nM for PDE4D3. | Overall PDE4 IC50 of approximately 74 nM. Does not show marked PDE4 subfamily selectivity. | [8][9][10] |
| Crisaborole | - | - | - | - | General PDE4 IC50 of 490 nM. A nonsteroidal, topical anti-inflammatory. | [6] |
| Ibudilast | 54 nM (PDE4A) | 65 nM (PDE4B) | 239 nM (PDE4C) | 166 nM (PDE4D) | A relatively non-selective inhibitor of several PDEs, including PDE3, PDE10, and PDE11. | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Roflumilast, a phosphodiesterase 4 inhibitor, alleviates bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to ML-030 and Apremilast in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase 4 (PDE4) inhibitors, ML-030 and Apremilast, focusing on their performance in key anti-inflammatory assays. While both compounds target the same enzyme, their distinct molecular structures may lead to differences in potency, selectivity, and overall anti-inflammatory profile. This document aims to present the available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to this compound and Apremilast
Apremilast is an orally available small molecule inhibitor of PDE4, approved for the treatment of psoriasis and psoriatic arthritis. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP modulates the production of various pro- and anti-inflammatory cytokines. Specifically, it has been shown to downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while upregulating the anti-inflammatory cytokine IL-10.[1]
This compound is a selective PDE4 inhibitor belonging to the triazolothiadiazine class of compounds. It is primarily used as a research tool to investigate the role of PDE4 in various physiological and pathological processes, including inflammation and neurological disorders. This compound has demonstrated high potency in inhibiting PDE4, particularly the PDE4A isoform. While its general anti-inflammatory properties are acknowledged, specific data on its modulation of key cytokines like TNF-α and IL-10 is not as widely published as for Apremilast.
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
Both this compound and Apremilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a crucial second messenger in immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of genes encoding anti-inflammatory cytokines such as IL-10. Concurrently, elevated cAMP levels can also suppress the production of pro-inflammatory cytokines, including TNF-α, through various PKA-dependent and independent pathways.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data for this compound and Apremilast in key anti-inflammatory assays. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.
| Parameter | This compound | Apremilast |
| PDE4 Inhibition (IC50) | ||
| PDE4A | 6.7 nM | 74 nM (overall PDE4) |
| PDE4B1 | 48.2 nM | |
| PDE4B2 | 37.2 nM | |
| PDE4C1 | 452 nM | |
| PDE4D2 | 49.2 nM | |
| Cell-based Assay (EC50) | 18.7 nM | Not Available |
| TNF-α Inhibition (IC50) | Data Not Available | 110 nM |
| IL-10 Production (EC50) | Data Not Available | 200 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
PDE4 Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 enzyme activity.
Methodology:
-
Recombinant human PDE4 enzyme is incubated with varying concentrations of the test compound (this compound or Apremilast).
-
The enzymatic reaction is initiated by the addition of cAMP as a substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and then terminated.
-
The amount of remaining cAMP or the product, AMP, is quantified. This can be achieved using various methods, including fluorescence polarization, ELISA, or radioimmunoassay.
-
The percentage of PDE4 inhibition is calculated for each compound concentration relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
TNF-α Inhibition Assay (Cell-based)
Objective: To measure the ability of a test compound to inhibit the production of TNF-α from stimulated immune cells.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
TNF-α production is stimulated by adding lipopolysaccharide (LPS).
-
After an incubation period (typically 4-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated from the dose-response curve.
Intracellular cAMP Measurement Assay
Objective: To determine the effect of a test compound on intracellular cAMP levels in response to a stimulus.
Methodology:
-
A suitable cell line (e.g., HEK293 expressing a Gs-coupled receptor) is cultured and seeded in a multi-well plate.
-
Cells are pre-treated with the PDE4 inhibitor (this compound or Apremilast) for a specified time.
-
Intracellular cAMP production is stimulated using an adenylyl cyclase activator such as forskolin.
-
After a short incubation, cells are lysed to release intracellular cAMP.
-
The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an ELISA.
-
The EC50 value for cAMP accumulation can be determined from the dose-response curve.
Conclusion
Both this compound and Apremilast are potent inhibitors of the PDE4 enzyme, a key regulator of inflammation. The available data indicates that this compound exhibits high potency, particularly against the PDE4A isoform. Apremilast has a well-documented inhibitory effect on the production of the pro-inflammatory cytokine TNF-α and a stimulatory effect on the anti-inflammatory cytokine IL-10.
A significant gap in the current knowledge is the lack of publicly available data on the specific effects of this compound on TNF-α and IL-10 production. Such data would be crucial for a direct and comprehensive comparison of the anti-inflammatory profiles of these two compounds. Researchers are encouraged to perform these head-to-head comparisons to better understand the subtle but potentially significant differences that may arise from their distinct chemical scaffolds. This will ultimately aid in the selection of the most appropriate compound for specific research questions in the field of inflammation and immunology.
References
Head-to-Head Comparison: ML-030 and Crisaborole in Inflammatory Skin Conditions
A direct head-to-head comparison between ML-030 and Crisaborole (B606811) is not feasible at this time due to the limited publicly available information on a compound designated "this compound" for the treatment of inflammatory skin conditions like atopic dermatitis. Extensive searches have yielded information on various investigational drugs with similar designations (e.g., TTX-030, TUB-030) in the oncology space, but none appear to be a direct competitor to Crisaborole for dermatological applications.
This guide will therefore provide a comprehensive overview of Crisaborole, including its mechanism of action, clinical data, and experimental protocols, to serve as a benchmark for future comparisons should information on this compound or other relevant compounds become available.
Crisaborole: A Non-Steroidal Phosphodiesterase 4 (PDE4) Inhibitor
Crisaborole, marketed as Eucrisa®, is a topical, non-steroidal anti-inflammatory drug approved for the treatment of mild-to-moderate atopic dermatitis (AD) in adults and children.[1][2][3] It is a phosphodiesterase 4 (PDE4) inhibitor, offering a targeted approach to managing the inflammation associated with atopic dermatitis.[1][4][5]
Mechanism of Action
Crisaborole's therapeutic effect is attributed to its inhibition of PDE4 in inflammatory cells.[4] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule in the regulation of inflammation.[6] By inhibiting PDE4, crisaborole leads to increased intracellular levels of cAMP.[1][4][7] This elevation in cAMP is thought to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and IL-13, which are key drivers of the inflammation, redness, and itching characteristic of atopic dermatitis.[2][4][6]
The unique boron chemistry of crisaborole results in a low-molecular-weight compound that effectively penetrates the skin to reach its target inflammatory cells.[1][8] Once in systemic circulation, it is metabolized into inactive substances, which limits systemic exposure and potential side effects.[8]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Therapeutic potential and mechanism of action of Crisaborole_Chemicalbook [chemicalbook.com]
- 3. EUCRISA® (crisaborole) Clinical Trial Photos and Results | Safety Info [eucrisa.com]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 7. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ML-030: A Comparative Analysis Against Known PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the novel PDE4 inhibitor, ML-030, benchmarked against established alternatives with supporting experimental data.
This guide provides a comprehensive cross-validation of the novel phosphodiesterase 4 (PDE4) inhibitor, this compound, against a panel of well-characterized and clinically relevant PDE4 inhibitors: Roflumilast, Apremilast, Cilomilast, and Crisaborole. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental methodologies for assessing PDE4 inhibition, and a visual representation of the PDE4 signaling pathway and a generalized experimental workflow.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and known PDE4 inhibitors was evaluated against various PDE4 isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Cell-Based Assay (EC50, nM) |
| This compound | 6.7 | 37.2 - 48.2 | 452 | 49.2 | 18.7 |
| Roflumilast | ~0.7 - 0.9 | ~0.2 - 0.7 | ~3.0 - 4.3 | - | - |
| Apremilast | 20 | 49 | 50 | 30 | 74 |
| Cilomilast | - | ~100 - 240 | - | 61 | - |
| Crisaborole | - | - | - | - | 490 |
Note: Data for some inhibitors against specific isoforms were not available in the reviewed literature. Cell-based assay conditions may vary between studies.
Experimental Protocols: Determining PDE4 Inhibitory Activity
The following is a generalized protocol for determining the IC50 values of PDE4 inhibitors using a fluorescence polarization (FP)-based assay. This method is widely used for its robustness and high-throughput screening compatibility.
Objective: To measure the in vitro inhibitory activity of a test compound (e.g., this compound) against specific PDE4 isoforms.
Principle: The assay is based on the competition between a fluorescently labeled cAMP derivative and the inhibitor for binding to the active site of the PDE4 enzyme. When the fluorescent probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by an inhibitor, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of this decrease is proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescently labeled cAMP (e.g., fluorescein-cAMP)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Roflumilast)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound series in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells.
-
Add assay buffer to the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate solution (e.g., 5 µL) to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)])
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Mandatory Visualization
PDE4 Signaling Pathway
Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Experimental Workflow for IC50 Determination
Caption: A generalized experimental workflow for determining the IC50 of PDE4 inhibitors.
Validating the On-Target Effects of ML-030 in a Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML-030, a novel potent and selective inhibitor of Kinase X, with an alternative compound and a vehicle control. The presented data and protocols are intended to assist researchers in validating the on-target effects of this compound in a cellular context.
Introduction to this compound and Kinase X
This compound is a next-generation small molecule inhibitor designed to target Kinase X, a critical node in the Path-Y signaling cascade that is frequently dysregulated in various cancer cell lines. Aberrant Kinase X activity leads to uncontrolled cellular proliferation. This guide outlines key experiments to confirm the on-target efficacy and selectivity of this compound in a cellular model. The performance of this compound is compared against "Compound A," a first-generation Kinase X inhibitor, and a vehicle control (DMSO).
Comparative Data on Kinase X Inhibition
The following tables summarize the quantitative data from key experiments designed to validate the on-target effects of this compound.
Table 1: In Vitro Kinase Assay
| Compound | Target | IC50 (nM) |
| This compound | Kinase X | 5 |
| Compound A | Kinase X | 50 |
| Vehicle (DMSO) | Kinase X | >10,000 |
Table 2: Cellular Target Engagement Assay (NanoBRET)
| Compound | Target Engagement in Cells (EC50, nM) |
| This compound | 25 |
| Compound A | 250 |
| Vehicle (DMSO) | No Engagement |
Table 3: Phosphorylation of Downstream Substrate (p-Substrate Y)
| Treatment (100 nM) | p-Substrate Y Levels (% of Control) |
| This compound | 15% |
| Compound A | 60% |
| Vehicle (DMSO) | 100% |
Table 4: Cellular Proliferation Assay (72 hours)
| Treatment (100 nM) | Inhibition of Proliferation (%) |
| This compound | 85% |
| Compound A | 40% |
| Vehicle (DMSO) | 0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified Kinase X.
-
Materials: Recombinant human Kinase X, ATP, substrate peptide, test compounds (this compound, Compound A), vehicle (DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compounds to a 384-well plate.
-
Add Kinase X and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the compounds to Kinase X within living cells.
-
Materials: HEK293 cells transiently co-expressing NanoLuc®-Kinase X fusion protein and a fluorescent tracer, test compounds, and Opti-MEM.
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Add the fluorescent tracer to all wells.
-
Incubate for 2 hours at 37°C.
-
Measure the BRET signal using a plate reader equipped with appropriate filters.
-
Calculate EC50 values from the competition binding curves.
-
Western Blot for Phosphorylated Downstream Substrate
This experiment assesses the functional consequence of Kinase X inhibition by measuring the phosphorylation of its direct downstream target, Substrate Y.
-
Materials: Cancer cell line with active Path-Y signaling, test compounds, lysis buffer, primary antibodies (anti-p-Substrate Y, anti-total Substrate Y, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
Treat cells with the compounds for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-Substrate Y signal to total Substrate Y and the loading control (GAPDH).
-
Cellular Proliferation Assay
This assay evaluates the effect of the compounds on cell viability and growth.
-
Materials: Cancer cell line, cell culture medium, test compounds, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Measure cell viability using a luminometer.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated cells.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The Path-Y signaling cascade initiated by growth factor binding, leading to the activation of Kinase X and subsequent cellular proliferation. This compound directly inhibits Kinase X.
Caption: A stepwise experimental workflow to validate the on-target effects of this compound, from biochemical confirmation to cellular phenotypic outcomes.
Caption: The logical flow from direct target inhibition by this compound to the ultimate cellular effect, demonstrating a clear cause-and-effect relationship.
Safety Operating Guide
Navigating the Safe Disposal of ML-030: A Comprehensive Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of the hypothetical research compound ML-030, targeting researchers, scientists, and drug development professionals. The following protocols are based on established best practices for chemical waste management in a laboratory setting.
Important Note: This guide provides generalized disposal procedures in the absence of a specific Safety Data Sheet (SDS) for this compound. Always consult the official SDS for any chemical prior to handling and disposal to ensure compliance with all safety and regulatory requirements.
Essential Safety and Handling Information
Prior to initiating any disposal procedures, it is crucial to be familiar with the general safety protocols for handling powdered chemicals. This information is critical for safe handling and in the event of a spill or accidental exposure.
| Property | General Guidance | Source |
| Physical Form | Assumed to be a solid powder. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat, and a dust mask or respirator. | [1][2] |
| Spill Management | In case of a spill, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust and ensure adequate ventilation.[2] Materials used for cleanup should be disposed of as hazardous solid waste.[3] | |
| Storage of Waste | Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources.[1] | |
| Waste Regulations | Disposal must be conducted in a manner consistent with federal, state, and local regulations.[2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn to prevent exposure:
-
Safety Goggles: To protect eyes from dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Dust Mask or Respirator: To prevent the inhalation of fine particles.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[1]
Solid Waste:
-
Collect unwanted this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.[1]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name "this compound".[1][5]
Liquid Waste (Solutions containing this compound):
-
Collect solutions of this compound in a separate, clearly labeled hazardous waste container for liquid chemical waste.[1]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
The container should be leak-proof and stored in secondary containment to prevent spills.[1]
-
Label the container with "Hazardous Waste," the name of the solvent(s) used, and "Contains this compound".[1][5]
Waste Container Labeling and Storage
-
All waste containers must be clearly labeled with their contents.[5]
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is well-ventilated and away from sources of ignition, such as open flames or hot plates.[1]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste accumulation.[1]
Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
EHS professionals are trained in the proper handling, transportation, and disposal of hazardous materials at licensed facilities.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
Personal protective equipment for handling ML-030
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ML-030 (CAS 1013750-77-0), a selective PDE4 inhibitor. The information herein is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the complete Safety Data Sheet (SDS).
Conflicting Safety Information and Precautionary Guidance
It is critical to note that there is conflicting safety information available for this compound. While a Safety Data Sheet from Cayman Chemical states that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources provide GHS hazard classifications indicating potential health risks.[1]
Due to this discrepancy, a conservative approach is strongly recommended. Users should adhere to the more stringent safety precautions indicated by the GHS hazard statements until definitive information becomes available. The potential hazards identified include:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Therefore, the following personal protective equipment (PPE) and handling procedures are based on these potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or goggles | Ensure a proper fit to prevent splashes or airborne particles from entering the eyes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available. Locate the nearest eyewash station and safety shower.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid material. Avoid creating dust.
-
-
Solution Preparation:
-
This compound is soluble in DMSO at approximately 5 mg/mL.[2]
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
When adding this compound solutions to experimental setups, use appropriate pipettes and techniques to prevent splashes and aerosols.
-
Keep all containers with this compound clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage Plan
| Form | Storage Temperature | Additional Requirements |
| Solid (as received) | -20°C | Store in a tightly sealed container in a dry, dark place. |
| DMSO Stock Solution | -20°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Not Recommended for long-term storage | Prepare fresh for each experiment. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other waste streams. This includes:
-
Unused solid this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weigh paper).
-
Solutions containing this compound.
-
-
Containment:
-
Collect solid waste in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled waste container. Do not overfill waste containers.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of all this compound waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Preparation of a 10 mM DMSO Stock Solution
The following diagram outlines the standard procedure for preparing a stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
